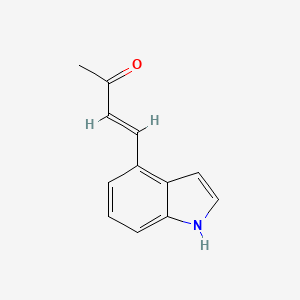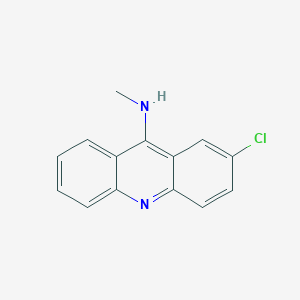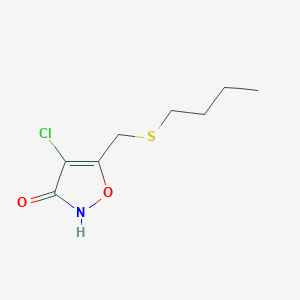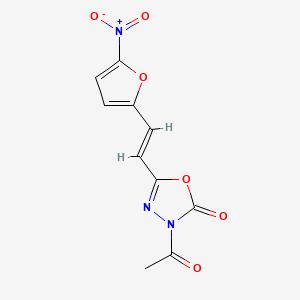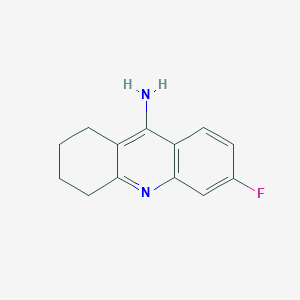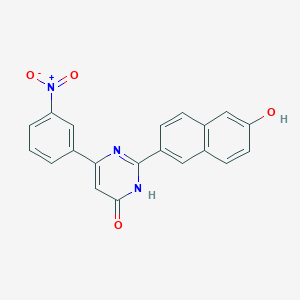
6-(3-Nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that features a dihydropyrimidinone core with a nitrophenyl and an oxonaphthylidene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes:
Condensation Reaction: The initial step involves the condensation of 3-nitrobenzaldehyde with 2-naphthol in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with urea or thiourea under acidic conditions to form the dihydropyrimidinone core.
Oxidation: The final step involves the oxidation of the dihydropyrimidinone intermediate to introduce the oxo group on the naphthalene ring, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the dihydropyrimidinone core.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the nitrophenyl and oxonaphthylidene groups suggests it could interact with biological targets, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and reactive functional groups.
作用机制
The mechanism by which 6-(3-nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the oxonaphthylidene group might participate in hydrogen bonding or π-π interactions with biological molecules.
相似化合物的比较
Similar Compounds
6-(3-Nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-thione: Similar structure but with a thione group instead of an oxo group.
6-(3-Nitrophenyl)-2-(6-hydroxynaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a hydroxyl group instead of an oxo group.
Uniqueness
The unique combination of the nitrophenyl and oxonaphthylidene groups in 6-(3-nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions further enhances its versatility compared to similar compounds.
属性
CAS 编号 |
651720-54-6 |
|---|---|
分子式 |
C20H13N3O4 |
分子量 |
359.3 g/mol |
IUPAC 名称 |
2-(6-hydroxynaphthalen-2-yl)-4-(3-nitrophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H13N3O4/c24-17-7-6-12-8-15(5-4-13(12)10-17)20-21-18(11-19(25)22-20)14-2-1-3-16(9-14)23(26)27/h1-11,24H,(H,21,22,25) |
InChI 键 |
OWCWMMUCVYUTNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
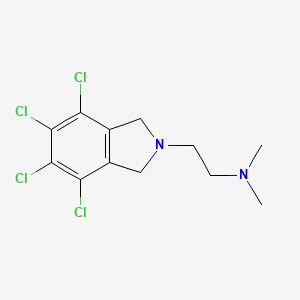

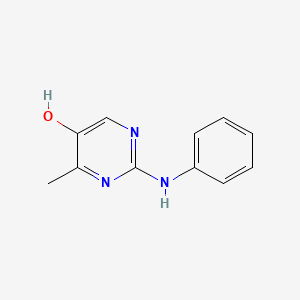
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
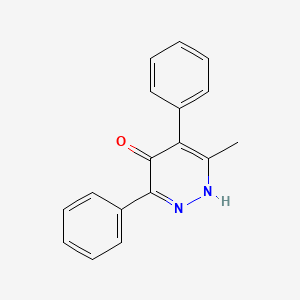
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
